4-Amino-6-methylthiochroman 1,1-dioxide
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Overview
Description
4-Amino-6-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the class of thiochroman derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylthiochroman 1,1-dioxide typically involves the reaction of 6-methylthiochroman-4-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylthiochroman 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thiochroman derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-6-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For instance, in cancer cells, it may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The compound’s ability to inhibit specific enzymes also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-thiochromanone: Another thiochroman derivative with similar structural features but different biological activities.
Benzothiazepine: A related compound with a different ring structure but similar sulfur-containing functional groups.
Uniqueness
4-Amino-6-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfone group makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3 |
InChI Key |
CWXNWXDUTHQXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCC2N |
Origin of Product |
United States |
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